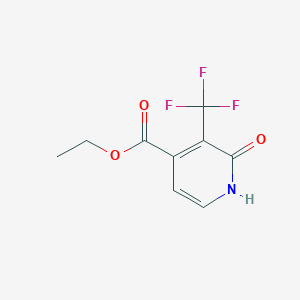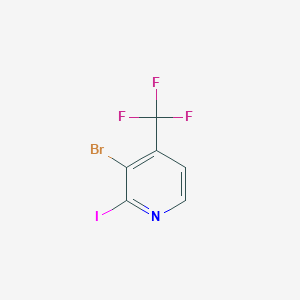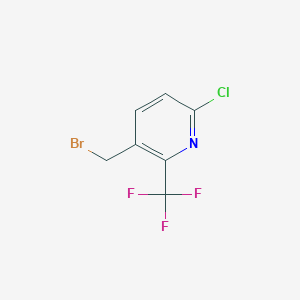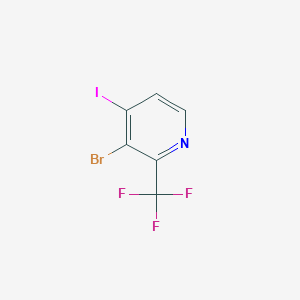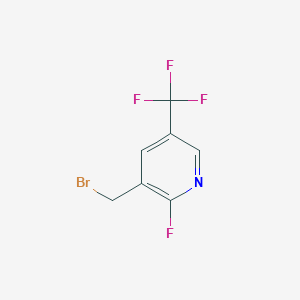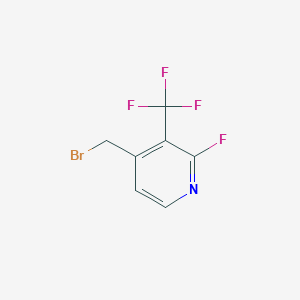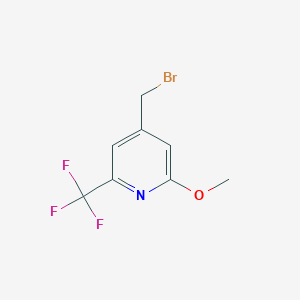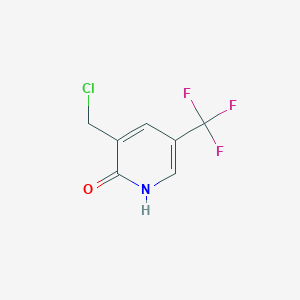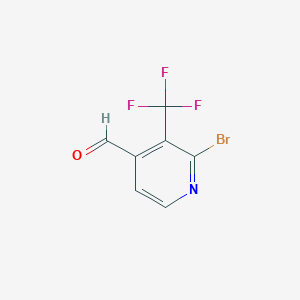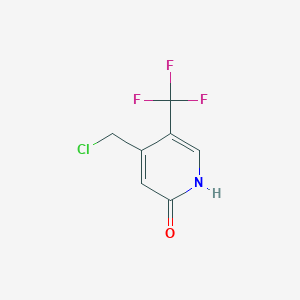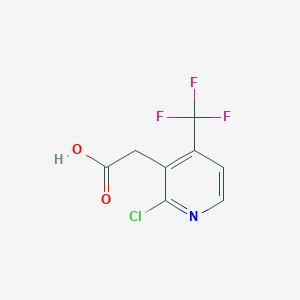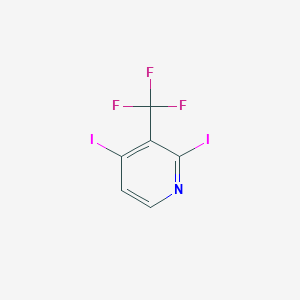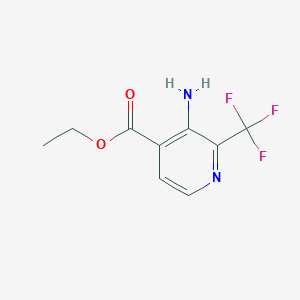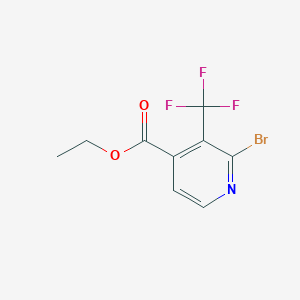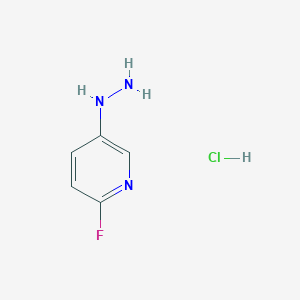
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
Overview
Description
“2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride” is a chemical compound with the molecular formula C₅H₆FN₃ • HCl . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride” consists of 5 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 chlorine atom . The molecular weight of this compound is 163.6 g/mol .Scientific Research Applications
-
Chemical Synthesis
- “2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride” is a chemical compound used in various chemical reactions . It has a molecular weight of 127.12 and its linear formula is C5H6FN3 .
- The compound is often used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
-
Pharmaceutical Research
- Fluoropyridines, such as “2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride”, are of interest in pharmaceutical research .
- About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
- Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as active ingredients .
-
Radiobiology
- Fluoropyridines, including “2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride”, have potential applications in radiobiology .
- Synthetic methods for preparation of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, are reviewed .
- These compounds could be used in local radiotherapy of cancer and other biologically active compounds .
-
Agricultural Research
- Fluoropyridines are also used in the search for new agricultural products having improved physical, biological, and environmental properties .
- One of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
- A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
-
Green Multi-Component Reactions
- Multi-component reactions are recognized as green efficient methodologies for the synthesis of polysubstituted pyrans, thiopyrans, pyridines, and pyrazoles .
- These processes save efforts, costs, and time for the production of targeted end products .
- Not all multi-component reactions are really green if one or more of the twelve green chemistry principles are violated, such as using heavy metal pollutants, unnecessary energy consumption, or excess of non-recyclable chemicals .
-
Anti-Tubercular Agents
- A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Among the tested compounds, five compounds showed significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
- The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
properties
IUPAC Name |
(6-fluoropyridin-3-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZTXQFAYOBPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



